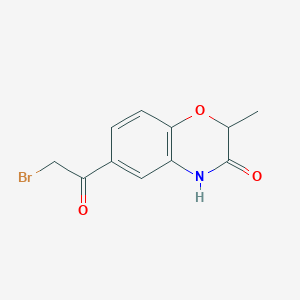
6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Übersicht
Beschreibung
6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (BAMBO) is a heterocyclic compound that is used in a variety of scientific research applications. BAMBO is a member of the benzoxazinone family, which consists of compounds that contain a 1,4-benzoxazin-3-one core structure. BAMBO is a synthetic compound that has been used in a wide range of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is particularly valuable in the synthesis of heterocyclic compounds, which are rings containing at least one atom other than carbon. These structures are prevalent in many pharmaceuticals and are essential for creating diverse medicinal agents. The bromoacetyl group in the compound can undergo nucleophilic substitution reactions, facilitating the construction of five and six-membered heterocycles .
Development of Antimicrobial Agents
The structural motif of 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is conducive to the development of antimicrobial agents. By modifying the molecule, researchers can create derivatives with potential antibacterial and antifungal properties, addressing the growing concern of antibiotic resistance .
Anti-Cancer Research
Coumarin derivatives, which share a similar backbone to our compound of interest, have been explored for their anti-cancer properties. The ability to attach various pharmacophoric groups to the coumarin ring enhances the potential for creating novel anti-cancer agents .
Fluorescent Probes and Sensors
The compound’s structure allows for the development of fluorescent probes and sensors. These can be used in analytical chemistry to detect the presence of specific ions or molecules, making it a valuable tool in environmental monitoring and diagnostics .
Alzheimer’s Disease Treatment
Coumarin derivatives have been identified as potential therapeutic agents in the treatment of Alzheimer’s disease. The compound could be modified to enhance its ability to interact with biological targets associated with Alzheimer’s, providing a pathway for new treatments .
Anticoagulant Properties
The coumarin system is known for its anticoagulant properties, with well-known drugs like warfarin being a prime example. Research into the modification of 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one could lead to the development of new anticoagulant medications .
Enzyme Inhibition
Enzyme inhibitors are a significant area of study for treating various diseases. The compound’s structure can be tailored to inhibit specific enzymes, which is crucial in the design of drugs for conditions like type 2 diabetes mellitus .
Chemosensors
Building on its potential use in fluorescent sensors, this compound can also be employed in the design of chemosensors. These sensors can detect a wide range of substances, from bioactive elements to environmental pollutants, offering broad applications in biochemistry and environmental science .
Wirkmechanismus
Target of Action
Compounds with a similar 2-bromoacetyl group have been shown to interact with prostaglandin g/h synthase 1 .
Mode of Action
It is known that the 2-bromoacetyl group can act as an acylating agent , which suggests that 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one may interact with its targets through acylation.
Biochemical Pathways
The interaction with prostaglandin g/h synthase 1 suggests that it may influence the synthesis of prostanoids .
Pharmacokinetics
The 2-bromoacetyl group is known to have a molecular weight of 138948, which may influence its pharmacokinetic properties .
Result of Action
Its potential interaction with prostaglandin g/h synthase 1 suggests it may influence the production of prostanoids .
Action Environment
It is known that the compound has a boiling point of 147-150 °c and should be stored at 2-8°c , indicating that temperature could play a role in its stability.
Eigenschaften
IUPAC Name |
6-(2-bromoacetyl)-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAFBKMTCPMZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



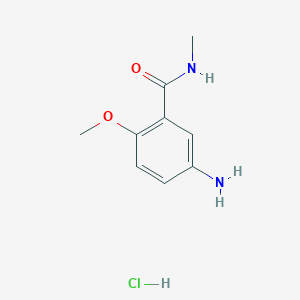
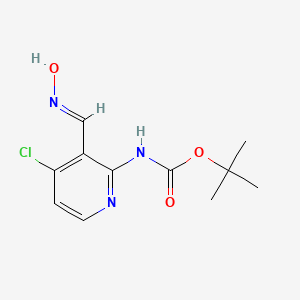
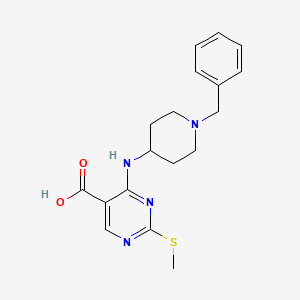
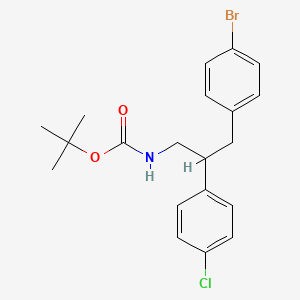
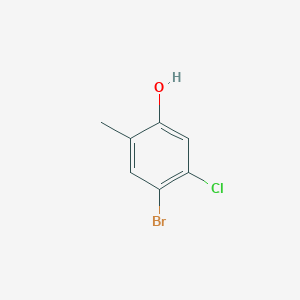
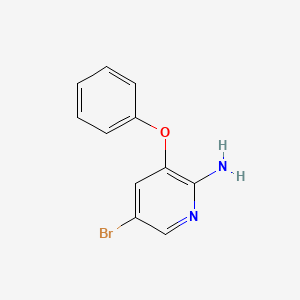
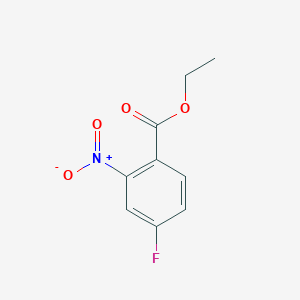

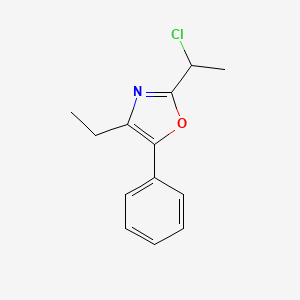



![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
